molecular formula C11H16ClNO4 B12951095 (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride

Cat. No.: B12951095
M. Wt: 261.70 g/mol
InChI Key: SNIJCLKTDPRJBA-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a dimethoxyphenyl group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a corresponding nitrile through a reaction with hydroxylamine hydrochloride.

    Reduction: The nitrile is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

    Formation of Propanoic Acid: The amine is then reacted with acrylonitrile to form the propanoic acid derivative.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can further modify the amino group, converting it to an alkylamine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Alkylamines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in modulating biochemical pathways. It is used in the development of enzyme inhibitors and as a probe to study enzyme activity.

Medicine

In medicine, ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dimethoxyphenyl group enhances its binding affinity to hydrophobic pockets within proteins. These interactions modulate biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dimethoxyphenyl)propionic acid
  • 3-(2,5-Dimethoxyphenyl)propionic acid
  • 2,3-Dimethoxybenzoic acid

Uniqueness

®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is unique due to the presence of the amino group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds that lack the amino functionality, making it more versatile in various applications.

Properties

Molecular Formula

C11H16ClNO4

Molecular Weight

261.70 g/mol

IUPAC Name

(3R)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO4.ClH/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14;/h3-5,8H,6,12H2,1-2H3,(H,13,14);1H/t8-;/m1./s1

InChI Key

SNIJCLKTDPRJBA-DDWIOCJRSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H](CC(=O)O)N.Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC(=O)O)N.Cl

Origin of Product

United States

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